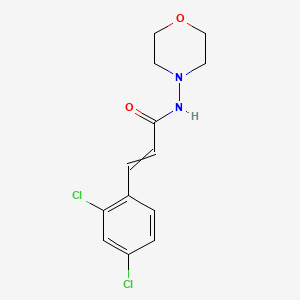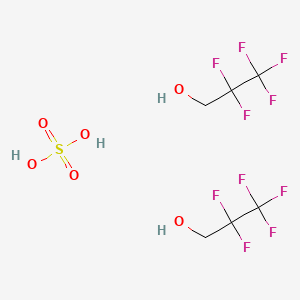
1-Benzyl-6-methylquinolin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-6-methylquinolin-1-ium bromide is a quaternary ammonium compound with a molecular formula of C17H16BrN. This compound is known for its unique structure, which includes a quinoline ring system substituted with a benzyl group and a methyl group. The presence of the bromide ion makes it a salt, which is often used in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Benzyl-6-methylquinolin-1-ium bromide typically involves the quaternization of 6-methylquinoline with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, under reflux conditions. The reaction can be represented as follows:
6-Methylquinoline+Benzyl bromide→1-Benzyl-6-methylquinolin-1-ium bromide
The reaction conditions often include the use of a base such as potassium carbonate to neutralize the hydrogen bromide formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Benzyl-6-methylquinolin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-6-methylquinolin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-6-methylquinolin-1-ium bromide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical cellular processes, contributing to its antimicrobial and anticancer activities. The molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect multiple cellular pathways.
Comparación Con Compuestos Similares
1-Benzyl-6-methylquinolin-1-ium bromide can be compared with other quaternary ammonium compounds and quinoline derivatives. Similar compounds include:
1-Benzylquinolin-1-ium bromide: Lacks the methyl group at the 6-position.
6-Methylquinolin-1-ium bromide: Lacks the benzyl group.
Quinoline N-oxide derivatives: Oxidized forms of quinoline compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
819814-02-3 |
|---|---|
Fórmula molecular |
C17H16BrN |
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
1-benzyl-6-methylquinolin-1-ium;bromide |
InChI |
InChI=1S/C17H16N.BrH/c1-14-9-10-17-16(12-14)8-5-11-18(17)13-15-6-3-2-4-7-15;/h2-12H,13H2,1H3;1H/q+1;/p-1 |
Clave InChI |
WCVLKPBIXBZTLW-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC2=C(C=C1)[N+](=CC=C2)CC3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
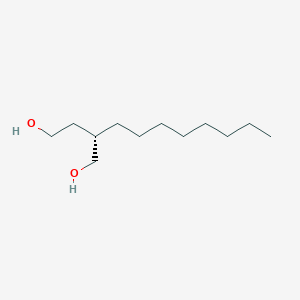

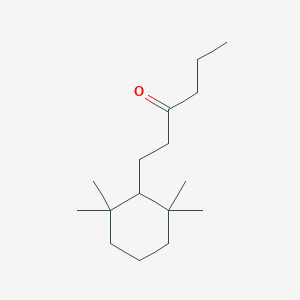
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
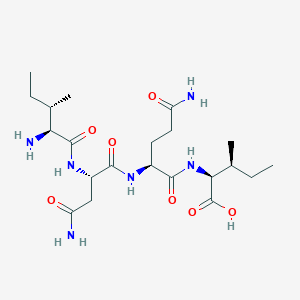
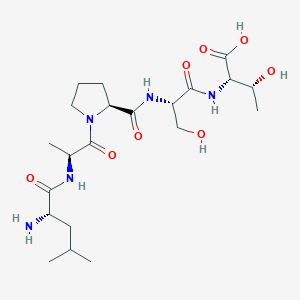

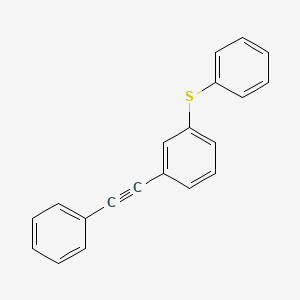
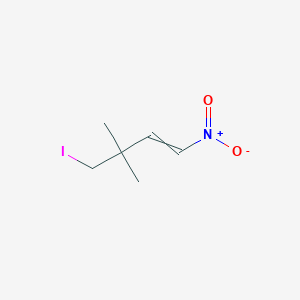
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
![4-(4-Fluorophenyl)-6-methyl-2-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14223080.png)
